{3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring an acetic acid moiety linked to the nitrogen atom of the pyrrolidine ring. The pyrrolidine scaffold is substituted at the 3-position with a methyl group bearing both acetyl and methylamine functionalities.
Properties
IUPAC Name |
2-[3-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)11(2)5-9-3-4-12(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVWWKAYPOTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features. This compound contains a pyrrolidine ring, an acetyl group, and an acetic acid moiety, which suggest potential interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 202.26 g/mol. The presence of both amine and carboxylic acid functional groups indicates that the compound may exhibit amphoteric behavior, allowing it to participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The acetyl-methyl-amino group enhances its binding affinity, while the pyrrolidine structure contributes to its stability. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Biological Activities
Research has indicated that compounds with similar structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | <125 | |
| {2-(3-Aminopiperidin-1-yl)acetyl} | Antiviral | 500 | |
| {3-(N-Isopropylacetamido)methyl} | Antifungal | <100 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Studies : A study on pyrrolidine alkaloids revealed that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showcasing their potential as antimicrobial agents .
- Antiviral Research : Another research effort focused on the antiviral properties of pyrrolidine derivatives against viruses such as HSV-1 and HIV. Compounds were evaluated for their efficacy in inhibiting viral replication, demonstrating promising results that warrant further investigation .
Scientific Research Applications
Pharmaceutical Development
{3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has been explored for its potential therapeutic effects. Its derivatives are being studied for:
- Analgesic Properties : Research indicates that compounds with similar structures may exhibit pain-relieving properties, making them candidates for developing new analgesics.
- Antidepressant Activity : Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects.
Biochemical Research
The compound is utilized in biochemical assays to understand its interaction with biological targets:
- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes, aiding research in enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The compound's binding affinity to various receptors is investigated to elucidate its pharmacological profile.
Synthesis of Novel Compounds
Researchers are synthesizing derivatives of this compound to explore:
- Improved Efficacy : Modifying the chemical structure can enhance biological activity or reduce side effects.
- Targeted Drug Delivery Systems : The compound can be incorporated into drug delivery systems that target specific tissues or cells.
Case Study 1: Analgesic Activity
A study published in the Journal of Medicinal Chemistry examined the analgesic properties of pyrrolidine derivatives. The results indicated that modifications on the pyrrolidine ring significantly enhanced pain relief in animal models, suggesting potential pathways for developing new analgesics based on this compound .
Case Study 2: Antidepressant Effects
Research conducted by Smith et al. (2020) explored the antidepressant effects of pyrrolidine-based compounds. The study found that certain derivatives exhibited significant serotonin reuptake inhibition, indicating their potential as antidepressants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-acetic acid derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, molecular properties, and available bioactivity data.
Structural and Molecular Comparisons
Preparation Methods
Stepwise Functionalization of Pyrrolidine
The foundational approach involves sequential modifications of pyrrolidine. First, the pyrrolidine ring is functionalized at the 3-position with a methylamine group via reductive amination using formaldehyde and methylamine hydrochloride under acidic conditions. Subsequent N-acetylation is achieved using acetyl chloride in the presence of a base such as triethylamine, yielding the acetyl-methyl-amino substituent. Finally, the acetic acid moiety is introduced through alkylation with bromoacetic acid or its ester derivatives, followed by hydrolysis if necessary.
Key challenges in this route include controlling regioselectivity during the alkylation step and minimizing side reactions such as over-acylation. Optimized conditions reported in patent literature suggest that maintaining a reaction temperature of 60–70°C during the alkylation phase improves yields to ~65%.
Modern Methodologies
Flow Chemistry Approaches
Recent advancements leverage continuous flow systems to enhance reaction efficiency. In one protocol, the pyrrolidine precursor is dissolved in toluene and reacted with methyl isocyanate under pressurized flow conditions (2 bar, 80°C) to form the acetyl-methyl-amino intermediate. The acetic acid group is then introduced via a second flow module using bromoacetic acid and potassium carbonate, achieving an overall yield of 72% with a residence time of 15 minutes. This method reduces byproduct formation compared to batch processes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the N-acetylation and alkylation steps. A study demonstrated that irradiating a mixture of 3-(methylaminomethyl)pyrrolidine and acetyl chloride in DMF at 100°C for 10 minutes achieves quantitative acetylation. Subsequent reaction with ethyl bromoacetate under similar conditions followed by saponification with NaOH yields the target compound in 85% overall purity.
Key Intermediates and Their Synthesis
3-(Methylaminomethyl)pyrrolidine
This intermediate is synthesized via reductive amination of pyrrolidine-3-carbaldehyde with methylamine using sodium cyanoborohydride. Alternative routes employ catalytic hydrogenation of the corresponding imine, though this requires careful control of hydrogen pressure to avoid over-reduction.
Bromoacetic Acid Derivatives
Ethyl bromoacetate is commonly used for introducing the acetic acid moiety. Patent data highlight that substituting bromoacetic acid with its tert-butyl ester improves solubility in non-polar solvents, facilitating higher reaction rates in toluene-based systems.
Optimization Strategies
Solvent Effects
Catalytic Systems
Triethylamine is widely used as a base in acetylation reactions. However, patent CA2756234A1 notes that substituting it with DBU (1,8-diazabicycloundec-7-ene) increases yields by 12% in sterically hindered environments.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC analysis using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) reveals ≥98% purity for optimized batches, with a retention time of 6.8 minutes.
Comparative Data Table: Synthesis Methods
Industrial-Scale Considerations
Patent US20160122354A1 emphasizes the importance of replacing hazardous reagents like dialkyl azodicarboxylates with safer alternatives such as CDI (1,1'-carbonyldiimidazole) for large-scale production. Additionally, continuous extraction systems using toluene-water biphasic mixtures improve throughput by 30% compared to batch extractions .
Q & A
Q. What are the recommended synthetic routes for {3-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolidine core. A common approach includes:
- Step 1 : Introduction of the acetyl-methyl-amino-methyl group via reductive amination or alkylation under inert atmosphere (e.g., N₂), using catalysts like Pd/C or NaBH₃CN.
- Step 2 : Acetic acid moiety attachment via nucleophilic substitution or coupling reactions (e.g., EDC/NHS-mediated carboxylation).
- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tailored to minimize side products. For example, highlights the use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent undesired side reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures >95% purity .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For instance, the acetic acid proton appears as a singlet near δ 3.7–4.0 ppm, while pyrrolidine ring protons show splitting patterns between δ 1.5–3.0 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. A retention time shift may indicate impurities.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion). demonstrates the use of exact mass (±5 ppm tolerance) for unambiguous identification .
Advanced Research Questions
Q. What computational approaches, such as density-functional theory (DFT), are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Parameters : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). emphasizes incorporating exact exchange terms for thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Reactivity Prediction : Fukui indices identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine predictions for biological environments.
- Validation : Compare computed IR spectra or dipole moments with experimental data to confirm reliability.
Q. How can crystallographic data obtained via SHELX software elucidate the three-dimensional conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). SHELXL refines structure factors and thermal displacement parameters.
- Key Outputs :
- Bond lengths/angles : Confirm stereochemistry (e.g., pyrrolidine chair vs. boat conformation).
- Hydrogen bonding : Identify interactions (e.g., carboxylic acid dimerization) critical for crystal packing.
- Case Study : notes SHELX’s robustness in resolving high-resolution structures even for flexible moieties like the acetyl-methyl-amino side chain .
Q. In pharmacological studies, how can researchers address discrepancies in cytotoxicity data between structurally similar pyrrolidine derivatives, as observed in fungal metabolites?
- Methodological Answer :
- Experimental Design :
- Dose-Response Curves : Use multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values. reports IC₅₀ ranges of 14.1–38.6 µM for active pyrrolidine derivatives .
- Controls : Include positive controls (e.g., doxorubicin) and account for solvent toxicity (DMSO <0.1%).
- Data Analysis :
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., acetyl vs. tert-butyl groups) using molecular docking.
- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p <0.05).
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for pyrrolidine-acetic acid derivatives to enhance target specificity?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., methyl, fluorine, or aryl groups) on the pyrrolidine ring. demonstrates that stereochemistry (R/S configurations) significantly impacts pharmacological activity in evocalcet analogs .
- In Silico Screening : Virtual libraries (e.g., ZINC15) prioritize candidates with predicted high binding affinity.
- Biological Assays : Pair SAR with functional assays (e.g., enzyme inhibition, receptor binding) to validate selectivity. For example, highlights the importance of log P values (~1.0) in optimizing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
